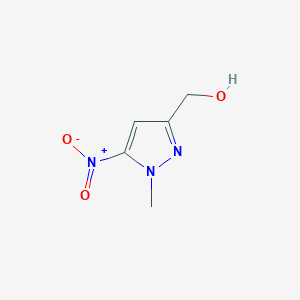

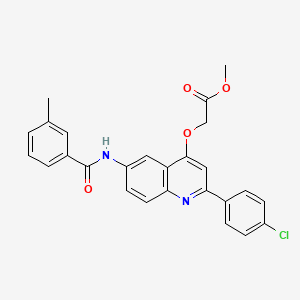

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that includes two nitrogen atoms . They are used in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of a pyrazole compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including cycloadditions and multicomponent reactions . The specific reactions and their products depend on the substituents on the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound, such as its melting point and solubility, can be determined using various analytical techniques .Applications De Recherche Scientifique

Synthesis and Reactivity

- A study on the synthesis of new heterocyclic pyrazolic carboxylic α-amino esters shows the application of pyrazole alcohols, like (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol, in developing new active biomolecules through O-alkylation reactions (Mabrouk et al., 2020).

- Research on platinum group metal complexes highlights the use of pyrazole-derived ligands in the synthesis of these complexes, indicating a role for (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol in such chemical processes (Sairem et al., 2012).

Catalysis and Organic Reactions

- The use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, as demonstrated by Sarki et al. (2021), can be related to the potential use of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol in similar catalytic processes (Sarki et al., 2021).

Formation of Pyrazole Derivatives

- Gómez-Guillén and Simón (1991) studied the reactions leading to the formation of pyrazole derivatives, which is relevant for understanding the chemical behavior of compounds like (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol (Gómez-Guillén & Simón, 1991).

Medicinal Chemistry Applications

- Abu-Surrah et al. (2010) synthesized new palladium(II) complexes using pyrazole-based Schiff base ligands, hinting at the potential medicinal chemistry applications of pyrazole derivatives like (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol (Abu-Surrah et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the study of pyrazole compounds could involve the design of new pyrazole derivatives with improved properties, such as increased potency or selectivity for a particular biological target . Additionally, the development of more efficient and environmentally friendly synthesis methods for pyrazole compounds could be a focus of future research .

Propriétés

IUPAC Name |

(1-methyl-5-nitropyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-5(8(10)11)2-4(3-9)6-7/h2,9H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLXLBAVFHSAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2377033.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2377037.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2377045.png)

![4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2377046.png)

![3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2377047.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride](/img/structure/B2377049.png)

![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)

![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)

![3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B2377054.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)